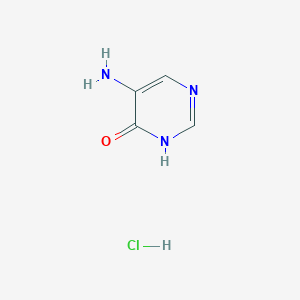

![molecular formula C9H13BrN2OS B111123 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 109317-52-4](/img/structure/B111123.png)

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in medicinal chemistry .

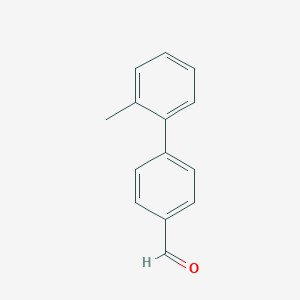

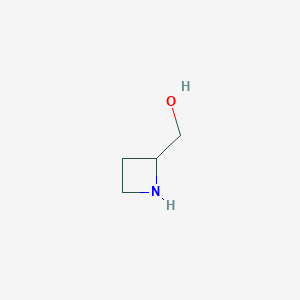

Molecular Structure Analysis

The compound likely contains a benzothiazole core, which is a fused ring structure containing a benzene ring and a thiazole ring . The “2-Amino” indicates an amino group (-NH2) attached to the second carbon of the thiazole ring. The “5,5-dimethyl” suggests two methyl groups (-CH3) attached to the fifth carbon of the benzene ring. The “5,6-dihydro” could indicate that the fifth and sixth carbons of the benzene ring are sp3 hybridized (saturated), rather than sp2 hybridized (unsaturated) as in a typical aromatic ring .Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound that combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It is known for its ability to enhance the synthesis and secretion of gastric mucus components, promoting mucosal repair and integrity. This indicates its potential in the treatment of ulcer disease (B. Slomiany, J. Piotrowski, & A. Slomiany, 1997).

Synthesis and Biological Importance of Benzothiazoles

The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the broad spectrum of biological activities of these compounds, including their use in medicinal chemistry for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).

Neurobiology of Tianeptine

Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, provide insights into the neurobiological mechanisms underlying its antidepressant actions. These studies suggest a role for structural and functional plasticity in brain regions critical for emotional learning, highlighting the complex interplay between neurotransmitter systems (B. McEwen & J. Olié, 2005).

Synthetic Approaches to Guanidinobenzazoles

Research on the synthesis of 2-guanidinobenzazoles and their potential therapeutic applications emphasizes their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This underscores the importance of these compounds in developing new drugs (M. Rosales-Hernández et al., 2022).

Modern Synthesis of Benzothiazole Derivatives

A review focused on modern trends in the chemistry of biologically active benzothiazole derivatives, covering newly developed synthesis methods. This highlights their role as reactive building blocks for the synthesis of pharmacologically active heterocycles, indicating their significance in drug development and material science (L. Zhilitskaya et al., 2021).

Eigenschaften

IUPAC Name |

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZUGSGHMULRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482571 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |

CAS RN |

109317-52-4 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)